molecular formula C21H20O6S B2845248 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate CAS No. 324776-39-8

4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate

Cat. No.: B2845248
CAS No.: 324776-39-8
M. Wt: 400.45
InChI Key: YYLNQWWLJUSYJS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate is an organic compound with the molecular formula C21H20O6S It is a sulfonate ester derived from benzenesulfonic acid and is characterized by the presence of benzyloxy and dimethoxy substituents on the phenyl rings

Mechanism of Action

Target of Action

The primary target of 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

This compound interacts with its target, the EGFR kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the EGFR kinase, leading to changes in cell growth and proliferation.

Biochemical Pathways

The compound’s action on EGFR kinase affects the EGFR signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting EGFR kinase, the compound disrupts this pathway, potentially leading to the inhibition of cancer cell growth.

Pharmacokinetics

The compound’s ability to inhibit egfr kinase at a concentration of 205µM suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of EGFR kinase by this compound can lead to potent antiproliferative results against certain cancer cell lines . For instance, it has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate typically involves the esterification of benzenesulfonic acid with 4-(benzyloxy)phenol and 3,4-dimethoxybenzene. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy and dimethoxy groups can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: The sulfonate ester can be reduced to the corresponding sulfonic acid or sulfonamide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Sulfonic acids, sulfonamides.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenyl benzenesulfonate
  • 4-(Methoxy)phenyl 3,4-dimethoxybenzenesulfonate
  • 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate

Uniqueness

4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate is unique due to the presence of both benzyloxy and dimethoxy substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 3,4-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6S/c1-24-20-13-12-19(14-21(20)25-2)28(22,23)27-18-10-8-17(9-11-18)26-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLNQWWLJUSYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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